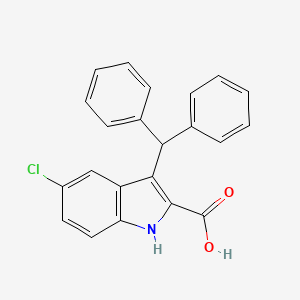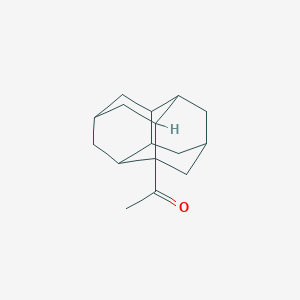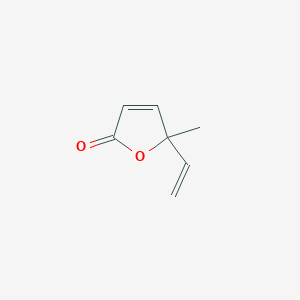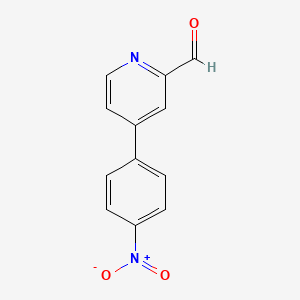
2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- is an organic compound with the molecular formula C12H10N4O2. It is a derivative of pyridinecarboxaldehyde, where the aldehyde group is attached to the second position of the pyridine ring, and a nitrophenyl group is attached to the fourth position. This compound is known for its applications as a pH indicator and a palladium reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- typically involves the reaction of pyridine-2-carboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 4-(4-nitrophenyl)-
Reduction: 2-Pyridinecarboxaldehyde, 4-(4-aminophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Pyridine-4-carboxaldehyde: The aldehyde group is positioned differently, affecting its reactivity and applications.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the pyridine ring, leading to different chemical properties.
Uniqueness
2-Pyridinecarboxaldehyde, 4-(4-nitrophenyl)- is unique due to the combination of the pyridine ring and the nitrophenyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
55218-78-5 |
|---|---|
Fórmula molecular |
C12H8N2O3 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-11-7-10(5-6-13-11)9-1-3-12(4-2-9)14(16)17/h1-8H |
Clave InChI |
QMKHMROKZXUYQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


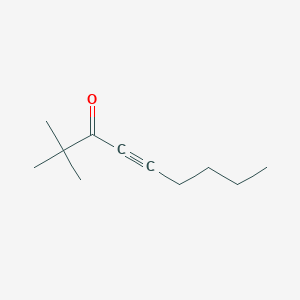
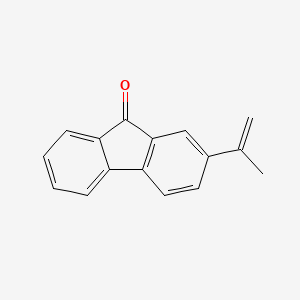
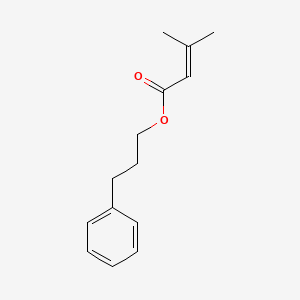
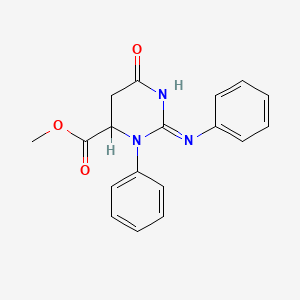
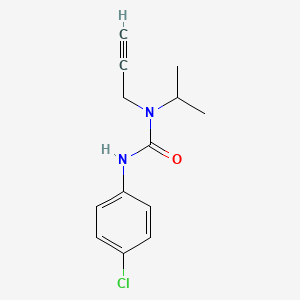

![[(1,2-Dicyanoethyl)sulfanyl]acetic acid](/img/structure/B14637329.png)

